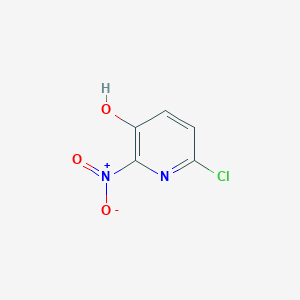

6-Chloro-2-nitropyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCNAHJEWXSQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699622 | |

| Record name | 6-Chloro-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887471-39-8 | |

| Record name | 6-Chloro-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-nitropyridin-3-ol: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nitropyridines

Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry, forming the core scaffold of numerous therapeutic agents and crop protection compounds.[1] Among these, nitropyridine derivatives are of particular interest due to their versatile reactivity, which allows for their use as key intermediates in the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making these compounds valuable precursors for a wide range of functionalized heterocycles with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. This guide provides an in-depth technical overview of 6-Chloro-2-nitropyridin-3-ol (CAS Number: 887471-39-8), a trifunctional building block with significant potential in drug discovery and fine chemical synthesis.

Physicochemical Properties and Structural Attributes

This compound is an organic compound that presents as a yellow to brown crystalline solid.[2] Its structure is characterized by a pyridine ring substituted with a chloro group at the 6-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position. This unique arrangement of functional groups dictates its chemical behavior and synthetic utility.

| Property | Value | Source |

| CAS Number | 887471-39-8 | [3] |

| Molecular Formula | C₅H₃ClN₂O₃ | [3] |

| Molecular Weight | 174.54 g/mol | [3] |

| Appearance | Yellow to brown crystalline solid | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

| Storage Temperature | 2-8°C | [2] |

| Predicted Boiling Point | 397.2 ± 37.0 °C | [2] |

| Predicted Density | 1.664 ± 0.06 g/cm³ | [2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the nitration of 2-chloro-5-hydroxypyridine. The electron-rich nature of the hydroxypyridine starting material directs the electrophilic nitration to the position ortho to the hydroxyl group.

Experimental Protocol

Reaction: Nitration of 2-chloro-5-hydroxypyridine

Reagents:

-

2-chloro-5-hydroxypyridine (10g, 77.2 mmol)

-

Potassium nitrate (14g, 138.4 mmol)

-

Concentrated sulfuric acid (50 ml)

-

Crushed ice

-

Water

Procedure:

-

In a flask equipped with a magnetic stirrer and an ice bath, add 50 ml of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C.

-

Slowly add 10g of 2-chloro-5-hydroxypyridine to the cold sulfuric acid while stirring.

-

Once the 2-chloro-5-hydroxypyridine is dissolved, add 14g of potassium nitrate in several small portions, ensuring the temperature remains at 0°C.

-

After the addition of potassium nitrate is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, carefully pour the reaction mixture over a sufficient amount of crushed ice.

-

A solid precipitate will form. Filter the solid and wash it with cold water.

-

Dry the solid to obtain this compound. (Expected yield: 10.5g, 78%).[4]

Validation: The product can be characterized by LCMS, which is expected to show a peak at m/z = 173.3 (M+1)⁺.[4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro and chloro groups will cause these signals to appear at a relatively high chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the chloro, nitro, and hydroxyl groups will exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. Quaternary carbons, such as the one bearing the chlorine atom, are expected to show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-Cl stretching vibrations, which are usually observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio).

Key Reactions and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups, which allows for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 2-position. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

Causality of Experimental Choice: The regioselectivity of nucleophilic attack on dichloronitropyridines is a critical consideration. In 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position, which is ortho to the nitro group, likely due to a combination of inductive effects and stabilization of the Meisenheimer intermediate. This principle is crucial for designing selective syntheses.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with H₂) or metals in acidic media (e.g., Fe, SnCl₂).[5] This transformation opens up a plethora of synthetic possibilities, as the resulting aminopyridine can undergo a wide range of reactions, including diazotization, acylation, and condensation to form fused heterocyclic systems.

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position can be functionalized through reactions such as alkylation to form ethers or acylation to form esters.[6] This provides another handle for modifying the molecule and introducing desired properties. The hydroxyl group's presence can also influence the reactivity of the other functional groups through electronic and steric effects.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules.

Kinase Inhibitors in Oncology

A key application of related chloronitropyridines is in the development of kinase inhibitors for cancer therapy. For example, 2,6-dichloro-3-nitropyridine is a crucial building block for the synthesis of certain kinase inhibitors that target specific cysteine residues in the hinge region of kinases like MPS1.[7] The chloronitropyridine moiety acts as a "warhead" that can undergo nucleophilic aromatic substitution with the cysteine residue, leading to covalent and irreversible inhibition of the enzyme.

Workflow for Kinase Inhibitor Synthesis

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Agrochemicals

The chloropyridine scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of insecticides. Derivatives of 6-chloropyridin-3-amine are key precursors for the synthesis of neonicotinoid insecticides such as Acetamiprid and Imidacloprid. Although this compound is not a direct precursor, its structural motifs are highly relevant to this class of compounds.

Safety and Handling

As a moderately toxic and potentially irritating chemical, this compound requires careful handling.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.[8]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

In case of skin contact: Wash with plenty of soap and water.[8]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists looking to leverage its potential in their work.

References

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 887471-39-8, 6-Chloro-3-hydroxy-2-nitropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

- Google Patents. (n.d.). Preparing method of 2,6-dichloro-3-nitropyridine.

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

Chemistry LibreTexts. (2023, January 22). Substitution of the hydroxyl group. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H3ClN2O3 | CID 53427716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. | Semantic Scholar [semanticscholar.org]

- 6. Alcohol Reactivity [www2.chemistry.msu.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of 6-Chloro-2-nitropyridin-3-ol

An In-Depth Technical Guide to 6-Chloro-2-nitropyridin-3-ol

Abstract

This compound is a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its strategic placement of a hydroxyl group, a nitro group, and a chlorine atom on the pyridine scaffold imparts a unique and versatile reactivity profile. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and explore its application in medicinal chemistry, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical Properties

The utility of any chemical intermediate begins with a fundamental understanding of its physical and structural properties. This compound is a solid at room temperature, and its properties are largely dictated by the interplay of its three key functional groups. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine and the hydrogen-bonding capability of the hydroxyl group, defines its reactivity and potential for downstream modification.

Structural and Physical Data Summary

The core quantitative data for this compound are summarized below. This information is essential for reaction planning, stoichiometry calculations, and purification strategies.

Table 1: Physicochemical and Identification Data

| Property | Data | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1][2] |

| Molecular Weight | 174.54 g/mol | [1][2] |

| CAS Number | 887471-39-8 | [1][2] |

| Appearance | Yellow Powder (predicted based on related compounds) | [3] |

| Purity (Typical) | ≥97% | [2] |

| Solubility | Predicted to be soluble in methanol, acetone, and dichloromethane; insoluble in water. |[4] |

Molecular Structure and Electronic Effects

The arrangement of substituents on the pyridine ring is key to the molecule's utility.

Caption: Structure of this compound with key functional groups.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly acidifies the hydroxyl proton and, more importantly, activates the pyridine ring for nucleophilic aromatic substitution (SₙAr).

-

Chlorine Atom (-Cl): Serves as an excellent leaving group in SₙAr reactions, providing the primary site for synthetic modification.[5]

-

Hydroxyl Group (-OH): Can act as a directing group, a proton donor, and a site for O-alkylation or O-acylation to further diversify the molecular scaffold.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is reliably achieved through the nitration of a readily available precursor. The following protocol is based on established literature procedures and provides a high yield of the target compound.[6]

Experimental Methodology

Objective: To synthesize this compound via electrophilic nitration of 6-chloropyridin-3-ol (also known as 2-chloropyridin-5-ol).

Materials:

-

6-chloropyridin-3-ol (10 g, 77.2 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 50 mL)

-

Potassium Nitrate (KNO₃, 14 g, 138.4 mmol)

-

Crushed Ice

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-water bath to 0 °C.

-

Substrate Addition: Slowly add 6-chloropyridin-3-ol (10 g) to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

-

Nitration: Once the substrate is fully dissolved, begin the portion-wise addition of potassium nitrate (14 g). Maintain the internal temperature at 0 °C throughout the addition. Causality Note: This slow, cooled addition is critical to control the exothermic nitration reaction and prevent unwanted side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Carefully pour the reaction mixture over a large volume of crushed ice. This will precipitate the product while quenching the reaction.

-

Filtration and Drying: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual acid. Dry the solid thoroughly to obtain the final product.

Expected Yield: 10.5 g (78%).[6] Verification: Product identity can be confirmed by LCMS, which should show a peak corresponding to the expected molecular weight (m/z = 173.3 [M-H]⁻).[6]

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its predictable and versatile reactivity, making it a cornerstone intermediate for constructing more complex molecules, particularly in pharmaceutical development.[5][7]

Nucleophilic Aromatic Substitution (SₙAr)

This is the most significant reaction pathway for this molecule. The chloro group at the C6 position is highly activated for displacement by nucleophiles due to the strong electron-withdrawing effect of the nitro group at the C2 position.

Caption: Logical workflow for SₙAr reactions on this compound.

This reaction is fundamental for introducing diversity. For example, reaction with various primary or secondary amines leads to the synthesis of 6-amino-2-nitropyridin-3-ol derivatives, a common scaffold in kinase inhibitors and other therapeutic agents.[8]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which dramatically alters the molecule's electronic properties and opens up new avenues for functionalization.

Protocol for Nitro Group Reduction:

-

Dissolve the 6-substituted-2-nitropyridin-3-ol derivative in a suitable solvent (e.g., ethyl acetate, ethanol).

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: H₂ gas with a Pd/C catalyst.

-

Chemical Reduction: Stannous chloride (SnCl₂) in acidic media (e.g., HCl) or iron (Fe) powder in acetic acid.[9]

-

-

Monitor the reaction by TLC or LCMS until the starting material is consumed.

-

Upon completion, filter the catalyst (if used) and perform an appropriate aqueous work-up to isolate the 2-aminopyridine product.

This transformation is crucial as the resulting 2-amino group can be used for cyclization reactions to form fused heterocyclic systems or for further derivatization.

Spectroscopic and Analytical Characterization

While a public database of spectra for this specific compound is limited, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: Two doublets are expected in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two adjacent protons on the pyridine ring. A broad singlet corresponding to the hydroxyl proton will also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The carbons attached to the nitro (C2) and chloro (C6) groups will be significantly downfield due to strong deshielding effects.

-

IR Spectroscopy: Key stretches would include a broad O-H band (~3200-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) and, critically, an M+2 peak approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Safety, Handling, and Storage

As a nitroaromatic and chlorinated compound, this compound requires careful handling.

-

General Handling: Always handle in a well-ventilated chemical fume hood.[4][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][11] Avoid creating dust.[10]

-

Hazards: This compound is expected to be harmful if swallowed and cause skin and serious eye irritation.[4][12] It may also cause respiratory irritation.[4][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents and acids.[4][10]

Conclusion

This compound is a potent and versatile chemical intermediate. Its value is derived from a well-defined reactivity profile that allows for selective, high-yield transformations at multiple sites on the molecule. The ability to perform nucleophilic aromatic substitutions and subsequent nitro group reductions makes it an ideal starting material for the synthesis of complex heterocyclic systems, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for any scientist looking to leverage this powerful synthetic tool.

References

-

Title: this compound | C5H3ClN2O3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 6-Chloro-2-nitropyridin-3-amine | C5H4ClN3O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound, min 97%, 1 gram Source: CP Lab Safety URL: [Link]

-

Title: Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL: [Link]

Sources

- 1. This compound | C5H3ClN2O3 | CID 53427716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. nbinno.com [nbinno.com]

- 6. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

6-Chloro-2-nitropyridin-3-ol molecular structure and formula

An In-Depth Technical Guide to 6-Chloro-2-nitropyridin-3-ol: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's molecular structure, formula, and physicochemical properties. It presents a validated synthesis protocol, discusses the molecule's inherent reactivity based on its functional groups, and explores its applications as a versatile building block in the development of complex chemical entities. Safety and handling protocols, derived from data on closely related compounds, are also provided to ensure safe laboratory practice. This guide is intended to serve as a critical resource for scientists and professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound belonging to the nitropyridine class. These compounds are highly valued in synthetic chemistry for their dual functionality: the pyridine scaffold is a common motif in bioactive molecules, while the electron-withdrawing nitro group and the reactive chloro substituent provide versatile handles for further chemical modification.[1][2]

Key Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₅H₃ClN₂O₃ | [4] |

| Molecular Weight | 174.54 g/mol | [4] |

| CAS Number | 887471-39-8 | [3][4] |

| Synonyms | 6-Chloro-3-hydroxy-2-nitropyridine | [3] |

Molecular Structure

The structure consists of a pyridine ring substituted at position 6 with a chlorine atom, at position 2 with a nitro group, and at position 3 with a hydroxyl group. The relative positioning of these functional groups dictates the molecule's electronic properties and reactivity.

Detailed Synthesis Protocol

This protocol is adapted from a reported laboratory procedure. [5]The use of concentrated sulfuric acid serves a dual purpose: it protonates the potassium nitrate to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species, and it acts as the solvent for the reaction.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, cool 50 mL of concentrated sulfuric acid to 0°C using an ice bath.

-

Substrate Addition: Slowly add 10 g (77.2 mmol) of 2-chloropyridin-5-ol to the cooled acid with continuous stirring.

-

Nitration: While maintaining the temperature at 0°C, add 14 g (138.4 mmol) of potassium nitrate in small portions over 30 minutes.

-

Causality Insight: Portion-wise addition is critical to control the exothermic reaction and prevent runaway side reactions or over-nitration.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.

-

Workup: Carefully pour the reaction mixture over a sufficient quantity of crushed ice. This quenches the reaction and precipitates the product, which has low solubility in the acidic aqueous medium.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid.

-

Drying: Dry the filtered solid to yield the final product, this compound. The reported yield for this procedure is approximately 78%. [5]

Core Reactivity Insights

The chemical behavior of this compound is governed by its three key functional groups:

-

Chloro Group: The chlorine atom at the 6-position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build molecular complexity. [1]* Nitro Group: As a strong electron-withdrawing group, the nitro group activates the pyridine ring for nucleophilic attack. It can also be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, such as diazotization or amide bond formation. [1]* Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions, providing another point for molecular diversification.

Applications in Medicinal Chemistry and Research

Substituted nitropyridines are foundational building blocks in drug discovery. [2]The specific arrangement of functional groups in this compound makes it a valuable precursor for synthesizing complex heterocyclic systems.

While specific drugs derived directly from this molecule are not prominent in public literature, its structural motifs are relevant. For example, related 2-amino-6-chloro-3-nitropyridine has been employed in the synthesis of potent Glycogen Synthase Kinase 3 (GSK3) inhibitors, which are investigated for therapeutic potential in neurodegenerative diseases and diabetes. [2]The strategic value of this compound lies in its ability to serve as a starting point for generating libraries of compounds for high-throughput screening in the search for new active pharmaceutical ingredients (APIs). [6]

Safety and Handling Protocols

No specific Material Safety Data Sheet (MSDS) for this compound is widely available. Therefore, a conservative safety assessment must be made based on data from structurally similar compounds, such as 5-Chloro-2-nitropyridine. [7]

-

Hazard Statements: Based on analogous compounds, this compound should be handled as a substance that is:

-

H302: Harmful if swallowed. [7] * H315: Causes skin irritation. [7] * H319: Causes serious eye irritation. [7] * H335: May cause respiratory irritation. [7]* Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area. [7] * P280: Wear protective gloves, protective clothing, eye protection, and face protection. [7] * P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [7] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. [9]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a strategically important chemical intermediate with a rich potential for applications in synthetic and medicinal chemistry. Its well-defined structure, characterized by three distinct and reactive functional groups, offers multiple avenues for the synthesis of novel and complex molecules. The straightforward nitration-based synthesis makes it an accessible building block for research and development. Adherence to stringent safety protocols, based on the known hazards of related nitropyridines, is essential for its handling. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile compound into their discovery workflows.

References

-

Safety Data Sheet for 6-Chloro-3-nitropyridin-2-ylamine. (2014). Thermo Fisher Scientific.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses.

-

Safety Data Sheet for 4-Amino-2,6-dichloro-3-nitropyridine. (2022). Biosynth.

-

6-Chloro-3-hydroxy-2-nitropyridine synthesis. (n.d.). ChemicalBook.

-

Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

6-Chloro-2-methyl-3-nitropyridine 22280-60-0. (n.d.). Guidechem.

-

Safety Data Sheet for 5-Chloro-2-nitropyridine. (2024). Jubilant Ingrevia.

-

6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals. (2025). Ambeed.

-

This compound. (n.d.). PubChem.

-

Safety Data Sheet for 3-Chloropyridine. (2024). Sigma-Aldrich.

-

Safety Data Sheet for 2-Chloro-6-fluoropyridine. (2025). TCI Chemicals.

-

Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (n.d.). PrepChem.com.

-

6-Chloro-2-nitropyridin-3-amine. (n.d.). BLD Pharm.

-

6-Chloro-2-methyl-3-nitropyridine. (n.d.). MedchemExpress.

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI.

-

Preparing method of 2,6-dichloro-3-nitropyridine. (2012). Google Patents.

-

This compound, min 97%, 1 gram. (n.d.). CP Lab Safety.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C5H3ClN2O3 | CID 53427716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 6-Chloro-3-hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

Navigating Chemical Space: A Technical Guide to 6-Chloro-5-nitropyridine-3-carboxylic Acid in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged" structure in drug design.[1] This guide delves into a specific, highly functionalized pyridine derivative: 6-chloro-5-nitropyridine-3-carboxylic acid .

While the initial query sought information on the molecular formula C5H3ClN2O3, a thorough search of the chemical literature reveals a notable scarcity of well-characterized compounds with this exact formula. However, the closely related compound, 6-chloro-5-nitropyridine-3-carboxylic acid (C6H3ClN2O4), is a well-documented and commercially available building block with significant applications in synthetic and medicinal chemistry. This guide will, therefore, focus on this important molecule, providing a comprehensive overview of its properties, synthesis, and strategic applications in the pursuit of new therapeutic agents.

This document is structured to provide not just procedural information, but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon the methodologies presented.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis and drug design.

Chemical Identity and Properties

6-Chloro-5-nitropyridine-3-carboxylic acid, also known as 6-chloro-5-nitronicotinic acid, is a crystalline solid at room temperature. Its structure is characterized by a pyridine ring substituted with a chloro group at the 6-position, a nitro group at the 5-position, and a carboxylic acid at the 3-position.[2] The presence of these functional groups imparts a unique reactivity profile, making it a versatile intermediate.

Table 1: Physicochemical Properties of 6-Chloro-5-nitropyridine-3-carboxylic acid [2]

| Property | Value |

| Molecular Formula | C6H3ClN2O4 |

| Molecular Weight | 202.55 g/mol |

| CAS Number | 7477-10-3 |

| Appearance | Solid |

| IUPAC Name | 6-chloro-5-nitropyridine-3-carboxylic acid |

| Synonyms | 6-chloro-5-nitronicotinic acid |

The electron-withdrawing nature of the nitro group and the chlorine atom significantly influences the electron density of the pyridine ring, activating it for nucleophilic aromatic substitution reactions. The carboxylic acid moiety provides a handle for various chemical transformations, such as esterification and amidation, further expanding its synthetic utility.

Spectroscopic Characterization

The structural integrity of 6-chloro-5-nitropyridine-3-carboxylic acid can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the deshielding effects of the electronegative substituents, these protons will appear at relatively high chemical shifts. The carboxylic acid proton will typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm).[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of 160-180 ppm.[3] The carbons attached to the chlorine and nitro groups will also exhibit characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group will appear around 1700 cm⁻¹. Additionally, characteristic peaks for the C-Cl, N-O (from the nitro group), and aromatic C-H and C=C bonds will be present.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and fragment peaks containing chlorine.

Synthesis of 6-Chloro-5-nitropyridine-3-carboxylic Acid

The synthesis of 6-chloro-5-nitropyridine-3-carboxylic acid can be achieved through various routes, often starting from more readily available pyridine derivatives. A common strategy involves the oxidation of a methyl group at the 3-position of a corresponding chloronitropyridine precursor.

Synthetic Workflow

A representative synthetic approach is outlined below. This multi-step process leverages fundamental organic reactions to construct the target molecule.

Caption: Synthetic workflow for 6-chloro-5-nitropyridine-3-carboxylic acid.

Detailed Experimental Protocol: Oxidation of 2-Chloro-5-methyl-3-nitropyridine

This protocol is a generalized procedure based on common oxidation reactions of methylpyridines.[4]

Materials:

-

2-Chloro-5-methyl-3-nitropyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-methyl-3-nitropyridine in water.

-

Addition of Oxidant: Slowly add potassium permanganate to the suspension.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears.

-

Acidification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-5-nitropyridine-3-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) as described in Section 1.2.

Applications in Drug Discovery and Development

The true value of 6-chloro-5-nitropyridine-3-carboxylic acid lies in its utility as a versatile building block for the synthesis of biologically active molecules. Its trifunctional nature allows for the systematic and regioselective introduction of various pharmacophoric elements.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.

The 6-chloro-5-nitropyridine-3-carboxylic acid scaffold can be strategically employed in the synthesis of kinase inhibitors. For instance, derivatives of nitropyridines have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative neoplasms.[4] In a typical synthetic strategy, the chlorine atom can be displaced by a nucleophilic amine, and the carboxylic acid can be coupled with another amine-containing fragment to build the final inhibitor.

A notable example of a related scaffold in action is the use of a 6-chloro-3-nitropyridine "warhead" to target a cysteine residue in the hinge region of Monopolar Spindle 1 (MPS1) kinase, a target in oncology.[6] This highlights the potential for this class of compounds to be used in the design of both reversible and irreversible inhibitors.

Sources

- 1. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 2. 6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. soci.org [soci.org]

- 6. mdpi.com [mdpi.com]

Spectroscopic data for 6-Chloro-2-nitropyridin-3-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-nitropyridin-3-ol

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the characterization of this compound (CAS: 887471-39-8).[1] As a substituted pyridine, this compound holds potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[2] A robust and unambiguous analytical workflow is paramount for researchers in drug development and synthetic chemistry to ensure structural integrity and purity. This document moves beyond a simple data repository, offering a detailed interpretation of expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causal relationships between the molecule's structure and its spectral features, providing field-proven experimental protocols and data interpretation frameworks grounded in authoritative references.

Molecular Profile and Physicochemical Properties

This compound is a pyridine ring substituted with three key functional groups: a chloro group at position 6, a nitro group at position 2, and a hydroxyl group at position 3. These substituents create a distinct electronic environment that governs the molecule's reactivity and dictates its unique spectroscopic fingerprint.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

A summary of its key computed physicochemical properties is essential for designing analytical protocols, such as selecting appropriate solvents for NMR or mobile phases for LC-MS.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃ClN₂O₃ | PubChem[1] |

| Molecular Weight | 174.54 g/mol | PubChem[1] |

| Monoisotopic Mass | 173.9832197 Da | PubChem[1] |

| CAS Number | 887471-39-8 | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

These properties suggest the molecule is moderately lipophilic and possesses characteristics suitable for oral drug formulation frameworks, although its solubility in aqueous media may be limited.[3]

Mass Spectrometry: The Definitive Mass Signature

2.1 Rationale for Analysis Mass spectrometry is the primary technique for confirming the molecular weight and elemental composition of a synthesized compound. For this compound, Electrospray Ionization (ESI) is the method of choice due to its ability to generate intact molecular ions from polar, functionalized organic molecules. A critical validation feature will be the observation of the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which provides definitive evidence for the presence of a single chlorine atom.

2.2 Predicted Mass Spectrum High-resolution mass spectrometry (HRMS) will allow for the determination of the exact mass, confirming the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data (ESI)

| Ion Species | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio | Identity |

|---|---|---|---|---|

| [M+H]⁺ | 174.99069 | 176.98774 | ~3:1 | Protonated Molecule |

| [M-H]⁻ | 172.97544 | 174.97249 | ~3:1 | Deprotonated Molecule |

| [M+Na]⁺ | 196.97264 | 198.96969 | ~3:1 | Sodium Adduct |

A synthesis of the related compound, 6-Chloro-3-hydroxy-2-nitropyridine, reported an LCMS peak at m/z = 173.3, likely corresponding to the [M-H]⁻ ion, which aligns with our predictions.[4]

2.3 Predicted Fragmentation Pathway Under tandem MS (MS/MS) conditions, the molecular ion will fragment in predictable ways, offering further structural confirmation. Key fragmentation events would likely involve the loss of the nitro group or neutral loss of HCl.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

Major fragmentation routes for the protonated molecule.

2.4 Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap) for analysis.[5]

-

Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Typical):

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min at 200°C

-

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the mass resolution is sufficient (>10,000) to distinguish isotopic peaks and calculate exact masses.

Infrared (IR) Spectroscopy: Functional Group Identification

3.1 Rationale for Analysis Attenuated Total Reflectance (ATR)-IR spectroscopy is a rapid, non-destructive technique used to identify the key functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, IR will confirm the presence of the hydroxyl (-OH), nitro (-NO₂), and aromatic (pyridine) moieties.

3.2 Predicted IR Absorption Bands The spectrum will be dominated by strong absorptions from the O-H and N-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H stretch (intermolecular H-bonding) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| 1610 - 1580 | Medium | C=C / C=N ring stretch |

| 1560 - 1520 | Strong | Asymmetric N-O stretch (NO₂) |

| 1380 - 1340 | Strong | Symmetric N-O stretch (NO₂) |

| 1250 - 1180 | Medium-Strong | C-O stretch |

| 800 - 600 | Medium-Strong | C-Cl stretch |

The presence of strong bands in the 1560-1520 cm⁻¹ and 1380-1340 cm⁻¹ regions is particularly diagnostic for the nitro group. The broadness of the O-H stretch is indicative of hydrogen bonding in the solid state.

3.3 Experimental Protocol: ATR-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

4.1 Rationale for Analysis NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR will reveal the number and environment of protons, while ¹³C NMR will identify the carbon skeleton. The combination of these techniques provides an unambiguous structural elucidation.

4.2 Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves many polar organic compounds and its residual proton peak does not typically interfere with aromatic signals. It also allows for the observation of exchangeable protons like -OH.

Table 4: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~10.0 - 11.0 | Broad Singlet | - | -OH | The hydroxyl proton is acidic, often broad, and its chemical shift is highly dependent on concentration and temperature. |

| ~8.1 - 8.3 | Doublet | ~8.4 Hz | H-4 | This proton is ortho to the electron-withdrawing nitro group (at C-2 via the ring system) and will be significantly deshielded. It is coupled to H-5. |

| ~7.4 - 7.6 | Doublet | ~8.4 Hz | H-5 | This proton is ortho to the chloro group. It is coupled to H-4. The expected ortho coupling constant for pyridinic protons is typically 7-9 Hz.[6][7] |

4.3 Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the attached substituents.

Table 5: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155 - 160 | C-3 | The carbon bearing the -OH group will be highly deshielded. |

| ~148 - 152 | C-6 | The carbon attached to the electronegative chlorine atom will be downfield. |

| ~145 - 149 | C-2 | The carbon bearing the nitro group is also significantly deshielded. |

| ~125 - 130 | C-4 | Aromatic CH carbon, deshielded by the adjacent nitro-bearing carbon. |

| ~115 - 120 | C-5 | Aromatic CH carbon, influenced by the adjacent chloro-bearing carbon. |

The predicted shifts are based on established substituent effects in pyridine rings.[8] For instance, a hydroxyl group at C-2 in pyridine shifts the C-2 signal upfield, but here at C-3, its effect is combined with the powerful withdrawing nature of the adjacent C-2 nitro group.

4.4 Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Integrated Analytical Workflow

A robust characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The workflow below illustrates a self-validating system for confirming the structure and purity of this compound.

Diagram 3: Comprehensive Spectroscopic Characterization Workflow

A workflow from synthesis to final structural validation.

Conclusion

The structural elucidation of this compound is unequivocally achieved through a multi-technique spectroscopic approach. High-resolution mass spectrometry will confirm the elemental composition and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy provides rapid verification of essential functional groups, namely the hydroxyl and nitro moieties. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive blueprint of the molecule's atomic connectivity. The predicted data and protocols within this guide serve as a robust framework for researchers to validate the synthesis and purity of this valuable chemical intermediate, ensuring confidence in subsequent research and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information for Catal. Sci. Technol., 2013, 3, 3200. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-nitropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fengchen Group. (2025). 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a related study. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Zimmermann, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]

Sources

- 1. This compound | C5H3ClN2O3 | CID 53427716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 6-CHLORO-2-CYANO-3-NITROPYRIDINE | 93683-65-9 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 6-Chloro-2-nitropyridin-3-ol in Organic Solvents

An In-Depth Technical Guide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloro-2-nitropyridin-3-ol, a vital heterocyclic building block. Lacking extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and available data for analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols to enable researchers to generate precise solubility data, ensuring methodological robustness and data integrity.

Introduction: The Strategic Importance of Solubility Data

This compound is a substituted nitropyridine derivative of significant interest in medicinal chemistry and process development. Its trifunctional nature—featuring a chloro leaving group, a nitro electron-withdrawing group, and a phenolic hydroxyl group—makes it a versatile intermediate for constructing complex molecular architectures.[1] The successful execution of synthetic reactions, purification strategies (such as crystallization), and formulation development hinges on a precise understanding of its solubility in various organic solvents.

This guide moves beyond simple data reporting to explain the why behind the solubility behavior of this compound. By dissecting its molecular structure, we can predict its interactions with a range of common organic solvents and provide the tools for empirical verification.

Physicochemical Properties

A molecule's structure dictates its physical properties, which in turn govern its solubility. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 887471-39-8 | [3] |

| Molecular Formula | C₅H₃ClN₂O₃ | [2][3] |

| Molecular Weight | 174.54 g/mol | [2][3] |

| XLogP3 (Predicted) | 2.2 | [2] |

| Hydrogen Bond Donors | 1 (from -OH) | [2] |

| Hydrogen Bond Acceptors | 4 (from -OH, -NO₂, pyridine N) | [2] |

The presence of both hydrogen bond donor (-OH) and multiple acceptor sites, combined with a significant dipole moment from the C-Cl and N-O bonds, renders the molecule distinctly polar. The positive XLogP3 value suggests a degree of lipophilicity, hinting at a nuanced solubility profile across solvents of varying polarity.[2]

The Chemical Basis of Solubility: A Predictive Framework

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] This means that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is determined by the interplay of intermolecular forces between it and the solvent molecules.

Caption: Key molecular interactions governing solubility.

Predicted Solubility Profile

Based on these principles and data from structurally related nitropyridines[5][6], we can establish a predicted solubility hierarchy:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetone . These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate both the hydroxyl group and the polar regions of the molecule.

-

Moderate to High Solubility: Expected in polar protic solvents such as Methanol , Ethanol , and Isopropanol . These alcohols can both donate and accept hydrogen bonds, leading to favorable interactions. Solubility may decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity.

-

Moderate Solubility: Expected in solvents of intermediate polarity like Acetonitrile and Ethyl Acetate . These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, but less effectively than the aforementioned classes.

-

Low to Insoluble: Expected in non-polar solvents like Toluene , Hexanes , and Diethyl Ether . The large polarity mismatch between the solute and these solvents prevents effective solvation. While some nitropyridines show solubility in ether, the presence of the highly polar hydroxyl group in this specific compound likely reduces it significantly.[5]

Authoritative Protocols for Experimental Solubility Determination

To move from prediction to precise quantification, rigorous experimental measurement is essential. The following protocols represent industry-standard methods for determining the solubility of a solid compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

-

Ventilation: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood.[9]

-

Handling: Avoid creating dust and prevent contact with skin and eyes.[7]

Isothermal Shake-Flask Method (Gravimetric)

This equilibrium-based method is considered the gold standard for its accuracy and reliability.[5]

Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium (saturation). The saturated solution is then filtered, and a known volume is evaporated to dryness to determine the mass of the dissolved solute.

Caption: Workflow for the gravimetric shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a precise volume of the chosen solvent (e.g., 2 mL). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial tightly and place it in an isothermal shaker or on a stirring plate in a temperature-controlled bath. Agitate the slurry for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).

-

Phase Separation: Remove the vial and allow it to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove all undissolved particles.

-

Quantification: a. Accurately transfer a known volume (e.g., 1.00 mL) of the filtrate into a pre-tared (weighed) vial. b. Evaporate the solvent completely using a vacuum oven, rotary evaporator, or a gentle stream of nitrogen. c. Once dry, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate transferred

UV/Vis Spectrophotometry Method

This method is faster than the gravimetric approach but requires the compound to have a chromophore and follow the Beer-Lambert law.[5]

Principle: The concentration of a saturated solution is determined by measuring its UV absorbance and comparing it to a pre-established calibration curve.

Step-by-Step Protocol:

-

Determine λmax: Prepare a dilute, known concentration of this compound in the solvent of interest. Scan the solution in a UV/Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Generate Calibration Curve: a. Prepare a series of standard solutions of known concentrations. b. Measure the absorbance of each standard at the λmax. c. Plot Absorbance vs. Concentration. The resulting linear regression will provide the equation of the line (y = mx + c).

-

Prepare Saturated Solution: Follow steps 1-3 from the Shake-Flask Method (Section 3.2).

-

Dilute and Measure: a. Withdraw a small, accurate volume of the clear, filtered saturated solution. b. Dilute it precisely with the same solvent to a concentration that falls within the linear range of your calibration curve. c. Measure the absorbance of this diluted sample at λmax.

-

Calculation: a. Use the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the original solubility of the saturated solution.

Data Summary and Interpretation

As you generate experimental data, it is crucial to record it systematically. The table below provides a template for summarizing your findings.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Aprotic | DMSO | 25 | |||

| DMF | 25 | ||||

| Acetone | 25 | ||||

| Polar Protic | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Intermediate Polarity | Acetonitrile | 25 | |||

| Ethyl Acetate | 25 | ||||

| Non-Polar | Toluene | 25 | |||

| n-Hexane | 25 |

By comparing your experimental results to the predictive framework, you can gain deeper insights into the specific intermolecular forces driving the solvation of this compound. This validated data is invaluable for optimizing reaction conditions, selecting appropriate recrystallization solvents, and guiding formulation strategies.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Experiment 1 Determination of Solubility Class Source: Cuesta College URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Massachusetts Boston URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: Solubility Tests for Organic Compounds Source: California State University, Los Angeles - YouTube URL: [Link]

-

Title: this compound, min 97%, 1 gram Source: CP Lab Safety URL: [Link]

-

Title: Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H3ClN2O3 | CID 53427716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Chloro-2-nitropyridin-3-ol: A Versatile Building Block in Modern Synthesis

Introduction & Overview

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount. 6-Chloro-2-nitropyridin-3-ol is one such scaffold, a trifunctional pyridine derivative whose strategic arrangement of a chloro group, a nitro group, and a hydroxyl group offers a rich and orthogonal reactivity profile. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, designed for researchers and professionals in drug development and chemical synthesis.

The importance of this molecule lies in its inherent electronic and steric properties. The pyridine nitrogen, combined with the potent electron-withdrawing nitro group, renders the ring electron-deficient. This electronic nature activates the C6-chloro substituent for nucleophilic aromatic substitution (SNAr) and directs the regioselectivity of various transformations. The adjacent hydroxyl group provides a handle for O-alkylation or acylation, while the nitro group itself can be readily reduced to an amine, unlocking a different avenue of functionalization. This trifecta of reactive sites makes this compound a powerful tool for generating molecular diversity from a single, readily accessible core.

Physicochemical Properties & Spectroscopic Data

Understanding the fundamental properties of a building block is critical for its effective use in synthesis.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

// Substituent nodes Cl [label="Cl", pos="2.2,1!"]; N_nitro [label="N", pos="-2.2,1.2!"]; O1_nitro [label="+O", pos="-2.8,1.8!"]; O2_nitro [label="⁻O", pos="-2.8,0.6!"]; O_hydroxyl [label="O", pos="-2.0,-1!"]; H_hydroxyl [label="H", pos="-2.6,-1.4!"];

// Aromatic ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C6 -- Cl; C2 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro; C3 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; } caption="Structure of this compound"

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃ClN₂O₃ | [1][2] |

| Molecular Weight | 174.54 g/mol | [1][2] |

| CAS Number | 887471-39-8 | [1][2] |

| Appearance | Typically a yellow to brown solid | Supplier Data |

| Melting Point | Data not consistently available; varies with purity | N/A |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, Acetone) | General chemical knowledge |

Spectroscopic Data (Predicted):

-

¹H NMR (DMSO-d₆): Expect two doublets in the aromatic region (~7.0-8.5 ppm), corresponding to the two coupled protons on the pyridine ring. A broad singlet for the hydroxyl proton will also be present, which may shift depending on concentration and temperature.

-

¹³C NMR (DMSO-d₆): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the nitro group (C2) and the carbon bearing the chlorine (C6) will be significantly deshielded.

-

IR (KBr, cm⁻¹): Characteristic peaks would include a broad O-H stretch (~3200-3500), aromatic C-H stretches (~3000-3100), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350), and C-Cl stretch (~700-800).

Synthesis and Purification

The most common and direct synthesis of this compound involves the nitration of a commercially available precursor.

Synthetic Route: Electrophilic Nitration of 2-Chloropyridin-5-ol.[3]

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

// Nodes Start [label="2-Chloropyridin-5-ol"]; Reagents [label="KNO₃, conc. H₂SO₄", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="Electrophilic Aromatic Substitution (Nitration)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Ice Quench)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Product; } caption="General Synthesis Workflow"

Causality Behind Experimental Choices:

-

Starting Material: 2-Chloropyridin-5-ol is chosen because the hydroxyl group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. Its directing effect strongly favors substitution at the C2 and C6 positions.

-

Nitrating Agent: A mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid is a standard and effective nitrating system. Sulfuric acid protonates the nitric acid (formed in situ from KNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Reaction Conditions: The reaction is initiated at 0°C to control the exothermic nature of the nitration. Allowing the reaction to proceed at room temperature ensures it goes to completion.[3]

-

Work-up: Pouring the reaction mixture onto crushed ice is a critical step. It serves to quench the reaction, dilute the strong acid, and precipitate the solid product, which typically has low solubility in cold aqueous media.

Detailed Experimental Protocol: Synthesis of this compound[3]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (50 mL).

-

Addition of Starting Material: Slowly add 2-chloropyridin-5-ol (10g, 77.2 mmol) to the sulfuric acid while stirring. Ensure the temperature is maintained at or below 10°C.

-

Nitration: Once the starting material is fully dissolved, add potassium nitrate (14g, 138.4 mmol) in small portions, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

-

Quench & Precipitation: Carefully pour the reaction mixture over a large beaker of crushed ice. A yellow solid should precipitate.

-

Isolation: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This procedure typically yields the product in good purity (78% yield reported).[3]

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Core Reactivity & Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its three functional groups.

dot graph "Reactivity_Hub" { graph [overlap=false, splines=true]; node [style="filled", fontcolor="#FFFFFF"];

// Central Molecule Core [label="this compound", shape=ellipse, fillcolor="#4285F4"];

// Reaction Types SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)\nat C6-Cl", shape=box, fillcolor="#EA4335"]; Reduction [label="Nitro Group Reduction\n(NO₂ → NH₂)", shape=box, fillcolor="#34A853"]; Coupling [label="Cross-Coupling\nat C6-Cl\n(e.g., Suzuki)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; O_Func [label="O-Alkylation / Acylation\nat C3-OH", shape=box, fillcolor="#5F6368"];

// Edges Core -> SNAr [label="Nu⁻"]; Core -> Reduction [label="[H]"]; Core -> Coupling [label="Pd(0), R-B(OH)₂"]; Core -> O_Func [label="R-X, Base"]; } caption="Key Reactivity Pathways"

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

This is arguably the most important reaction of this building block. The C6-Cl bond is highly activated towards nucleophilic attack.

-

Mechanistic Rationale: The pyridine nitrogen and the ortho-nitro group are powerful electron-withdrawing groups. They stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack, lowering the activation energy for the substitution.[4][5][6] The nitro group at the C2 position provides strong resonance stabilization for an attack at the C6 (para) position. This makes the C6-Cl significantly more reactive than a typical aryl chloride.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including:

-

N-nucleophiles: Primary and secondary amines, anilines, imidazoles.

-

O-nucleophiles: Alkoxides, phenoxides.

-

S-nucleophiles: Thiolates.

-

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the ring and provides a new site for functionalization.[7][8][9]

-

Mechanistic Rationale: The reduction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the amine.[10] The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro and hydroxyl groups.

-

Common Reagents:

-

Catalytic Hydrogenation: H₂, Pd/C is a classic and clean method, though it may risk dehalogenation (reduction of the C-Cl bond) under harsh conditions.

-

Metal/Acid Systems: SnCl₂/HCl or Fe/HCl are robust, inexpensive, and generally selective for the nitro group reduction over dehalogenation.[9]

-

Transfer Hydrogenation: Reagents like ammonium formate with Pd/C can be milder alternatives.

-

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant, the C6-Cl bond can also participate in cross-coupling reactions to form C-C bonds, a cornerstone of modern synthesis.

-

Mechanistic Rationale: The reaction follows the standard catalytic cycle for palladium cross-coupling (oxidative addition, transmetalation, reductive elimination). Although aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of Pd(0) to the C-Cl bond.[11][12][13]

-

Common Reactions:

O-Alkylation and O-Acylation

The phenolic hydroxyl group provides another handle for straightforward derivatization under basic conditions.

-

Mechanistic Rationale: In the presence of a base (e.g., K₂CO₃, NaH), the hydroxyl group is deprotonated to form a phenoxide. This potent nucleophile can then react with various electrophiles.

-